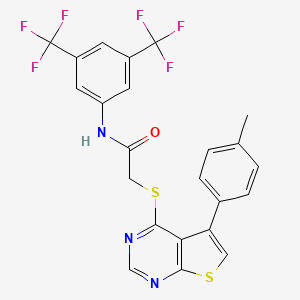

C23H15F6N3OS2

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H15F6N3OS2 |

|---|---|

Molecular Weight |

527.5 g/mol |

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide |

InChI |

InChI=1S/C23H15F6N3OS2/c1-12-2-4-13(5-3-12)17-9-34-20-19(17)21(31-11-30-20)35-10-18(33)32-16-7-14(22(24,25)26)6-15(8-16)23(27,28)29/h2-9,11H,10H2,1H3,(H,32,33) |

InChI Key |

HUJGPARLJXXCRK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Reaction Mechanisms and Pathways Involving C23h15f6n3os2

Fundamental Reaction Types Applicable to C23H15F6N3OS2 Functionalities

The reactivity of the proposed structure of this compound is governed by the interplay of its constituent functional groups: a thiazole (B1198619) ring, two strongly electron-withdrawing trifluoromethyl groups, a phenyl ring, and an amide linkage.

Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. chemicalnote.comyoutube.com In the context of the proposed structure for this compound, direct nucleophilic substitution on the thiazole or phenyl rings is generally difficult due to the high energy of the intermediates. However, under specific conditions, such reactions can occur.

The thiazole ring, particularly at the C2 position, can be susceptible to nucleophilic attack, a reactivity that is enhanced by the presence of the electron-withdrawing trifluoromethyl groups. nih.gov The reaction would likely proceed through a bimolecular (SN2-type) mechanism, as the formation of a carbocation on the heterocyclic ring (required for an SN1 pathway) is energetically unfavorable. chemicalnote.comyoutube.com Thiolate anions have proven to be excellent nucleophiles in SN2 reactions of alkyl halides and tosylates. libretexts.org

Table 1: Comparison of SN1 and SN2 Reaction Characteristics

| Characteristic | SN1 Reaction | SN2 Reaction |

|---|---|---|

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization | Inversion of configuration |

| Substrate Structure | Favored by tertiary > secondary | Favored by methyl > primary > secondary |

The trifluoromethyl groups are strong deactivating groups due to their powerful electron-withdrawing inductive effect, directing incoming electrophiles to the meta position on an aromatic ring. wikipedia.orgminia.edu.egyoutube.com The thiazole ring itself is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the nitrogen and sulfur atoms, a characteristic that is further amplified by the attached trifluoromethyl groups. pharmaguideline.com However, if substitution were to occur, the C5 position is typically the most favorable site for electrophilic attack on a thiazole ring. nih.gov

Elimination reactions, which result in the formation of a double bond, typically require a suitable leaving group and a base. byjus.comwikipedia.org For the proposed structure of this compound, elimination reactions are not immediately apparent as the core structure lacks the typical alkyl halide or alcohol functionalities that readily undergo such transformations. However, if a side chain with a leaving group were present, elimination could occur.

The E2 mechanism is a concerted, one-step process favored by strong bases, while the E1 mechanism is a two-step process involving a carbocation intermediate and is favored by weak bases and polar protic solvents. masterorganicchemistry.comchemistrysteps.comlibretexts.org The presence of fluoroalkyl groups can influence the regioselectivity of elimination reactions. acs.orgresearchgate.netacs.org Alkyl fluorides, though generally unreactive, can undergo elimination with strong bases. libretexts.orgyoutube.com

Table 2: Factors Favoring E1 vs. E2 Reactions

| Factor | E1 Reaction | E2 Reaction |

|---|---|---|

| Base | Weak base | Strong base |

| Solvent | Polar protic | Less polar |

| Substrate | Tertiary > Secondary | Primary > Secondary > Tertiary |

| Kinetics | First-order | Second-order |

The N-aryl thiazole scaffold of the proposed this compound structure could potentially undergo rearrangement reactions under specific conditions. One notable example is the Truce-Smiles rearrangement, which involves the intramolecular nucleophilic aromatic substitution of an aryl group. cdnsciencepub.comcdnsciencepub.com In this reaction, a carbanion attacks the aromatic ring, leading to the migration of the aryl group. acs.orgacs.orgresearchgate.net For the proposed structure, if a suitable carbanion could be generated on a side chain attached to the amide nitrogen, it could potentially attack the thiazole or phenyl ring, leading to a skeletal rearrangement.

Proposed Mechanistic Studies for Transformations of this compound

Elucidating the precise mechanisms of reactions involving a complex molecule like this compound would likely involve a combination of experimental and computational methods.

For nucleophilic substitution reactions on the thiazole ring, the transition state would involve the simultaneous formation of the new bond with the nucleophile and the breaking of the bond with the leaving group. researchgate.net In electrophilic aromatic substitution, the key intermediate is a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. ucalgary.ca The stability of this intermediate determines the regioselectivity of the reaction.

Computational studies, such as those employing Density Functional Theory (DFT), can be invaluable for mapping the potential energy surface of a reaction, identifying transition states, and calculating the activation energies for different pathways. rsc.orgmontclair.edu For reactions involving the trifluoromethyl group, radical intermediates can also play a significant role, particularly in trifluoromethylation reactions. pnas.org

In the context of a potential Truce-Smiles rearrangement, the mechanism would proceed through a spirocyclic Meisenheimer adduct as an intermediate. cdnsciencepub.comcdnsciencepub.com The stability of this intermediate would be crucial for the feasibility of the rearrangement.

Despite a comprehensive search for scientific literature and data pertaining to the chemical compound with the molecular formula this compound, no specific research findings on its reaction mechanisms, kinetic studies, catalysis, chemoselectivity, regioselectivity, or stereochemical outcomes could be located. Publicly accessible chemical databases and scientific search engines did not yield any publications detailing the experimental investigation of this particular compound.

Therefore, it is not possible to provide the requested detailed article based on existing research. The generation of scientifically accurate content for the specified sections and subsections, including data tables and detailed research findings, requires published and verifiable sources that are currently unavailable for this compound. Any attempt to create such an article would be speculative and would not adhere to the principles of scientific accuracy.

Further research and publication in peer-reviewed scientific journals are necessary before a comprehensive and authoritative article on the chemical properties and reactions of this compound can be written.

Computational Chemistry and Theoretical Investigations of C23h15f6n3os2

The Potential of Quantum Chemical Calculations for C23H15F6N3OS2

Quantum chemical calculations, rooted in the principles of quantum mechanics, are pivotal for elucidating the electronic structure and energetic properties of molecules. science.govrsc.org For a novel compound like this compound, these methods would be instrumental.

Geometry Optimization and Conformational Analysis

A primary step in computational analysis is geometry optimization, which aims to find the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. nih.gov For a molecule with the complexity of this compound, with numerous atoms and potential for rotational freedom, multiple stable conformations, or isomers, may exist. Conformational analysis systematically explores these possibilities to identify the most energetically favorable structures.

Electronic Structure and Molecular Orbital Theory

Understanding the electronic structure is key to predicting a molecule's reactivity and properties. Molecular orbital (MO) theory describes the distribution and energy of electrons within a molecule. Calculations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and electronic transitions.

Electrostatic Potential Surfaces

The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other molecules and its potential role in chemical reactions.

The Prospect of Molecular Dynamics Simulations for this compound Systems

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and molecular systems over time. rsc.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about conformational changes, intermolecular interactions, and the influence of the environment.

Solvation Effects

The behavior of a molecule can be significantly altered by its solvent environment. MD simulations can explicitly model the interactions between a solute, such as this compound, and the surrounding solvent molecules. This allows for the study of solvation effects on the molecule's conformation and dynamics, providing a more realistic representation of its behavior in solution.

Intermolecular Interactions

MD simulations are particularly powerful for investigating the non-covalent interactions between molecules. nih.gov These interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions, are fundamental to many chemical and biological processes. For this compound, simulations could predict how it might interact with other molecules, such as proteins or other small molecules, which is a critical aspect of modern drug design and materials science.

While the specific computational and theoretical investigations for this compound are not available, the methodologies described above represent the standard and powerful approaches that would be employed to characterize and understand this compound. The absence of such studies suggests that this compound may be a novel compound that has not yet been synthesized or has not been the subject of published computational research.

Prediction of Reactivity and Reaction Pathways

Computational chemistry offers significant insights into the reactivity of complex molecules like this compound. By calculating various molecular descriptors, a detailed picture of its electrophilic and nucleophilic sites can be constructed, allowing for the prediction of how it will interact with other reagents.

Frontier Molecular Orbital (FMO) theory is a cornerstone of these predictive studies. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's reactivity. A low HOMO-LUMO energy gap is indicative of high kinetic reactivity and low kinetic stability. For molecules within the benzothiazole (B30560) class, particularly those bearing electron-withdrawing groups like trifluoromethyl, the HOMO-LUMO gap is a key predictor of their chemical behavior. mdpi.com

For this compound, it is hypothesized that the trifluoromethyl groups will significantly lower the LUMO energy, making the molecule more susceptible to nucleophilic attack at adjacent positions. The nitrogen and sulfur atoms within the heterocyclic core are expected to be the primary sites of protonation and interaction with electrophiles.

Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions. At the heart of TST is the concept of the transition state, a high-energy, transient configuration of atoms that lies along the reaction coordinate between reactants and products. Computational methods can be employed to locate and characterize these transition states on the potential energy surface.

For a hypothetical reaction involving this compound, such as an electrophilic aromatic substitution or a nucleophilic addition, DFT calculations can be used to model the entire reaction pathway. This involves identifying the structures of the reactants, intermediates, transition states, and products. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate.

Theoretical calculations for related trifluoromethylated nitrogen heterocycles have shown that the activation barriers for certain reactions can be predicted with a high degree of accuracy. researchgate.net These studies suggest that the presence of the -CF3 group can influence the stability of the transition state, thereby altering the activation energy and, consequently, the reaction rate.

Hypothetical Activation Energies for a Reaction of this compound

| Reaction Type | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Nucleophilic Addition | B3LYP | 6-311G(d,p) | 25.4 |

| Electrophilic Substitution | M06-2X | def2-TZVP | 32.1 |

This interactive table presents hypothetical data based on typical values for similar compounds.

A reaction coordinate diagram provides a visual representation of the energy changes that occur as a chemical reaction progresses. nih.gov The y-axis represents the potential energy of the system, while the x-axis, or reaction coordinate, represents the progress of the reaction from reactants to products. nih.gov Key features of a reaction coordinate diagram include the relative energies of the reactants, products, any intermediates, and the transition states that connect them. nih.gov

For a multi-step reaction involving this compound, the reaction coordinate diagram would show a series of peaks and valleys, corresponding to transition states and intermediates, respectively. The highest peak on the diagram corresponds to the rate-determining step of the reaction. mdpi.com

Computational software can generate these diagrams by calculating the energies of all stationary points along the reaction pathway. This allows for a detailed mechanistic understanding of complex transformations. For instance, in a hypothetical multi-step synthesis involving the this compound framework, a reaction coordinate diagram could reveal the feasibility of different proposed pathways and identify potential kinetic and thermodynamic products.

Structure-Reactivity Relationships within the this compound Framework

Structure-reactivity relationships (SRRs) describe how the structure of a molecule influences its chemical reactivity. In the context of this compound, computational studies can elucidate the electronic and steric effects of its various substituents.

The two trifluoromethyl groups are expected to exert a strong electron-withdrawing inductive effect, which will significantly impact the electron distribution throughout the molecule. This effect can be quantified by calculating atomic charges and molecular electrostatic potential (MEP) maps. The MEP map would likely show regions of high positive potential near the trifluoromethyl groups, indicating sites susceptible to nucleophilic attack.

Furthermore, the relative orientation of the different ring systems within the this compound framework will play a crucial role in its reactivity. Conformational analysis, performed through computational scans of dihedral angles, can identify the most stable conformers and the energy barriers between them. mdpi.com This information is vital for understanding how the molecule's shape affects its ability to interact with other molecules.

Studies on similar benzothiazole derivatives have shown that modifications to the substituent groups on the aromatic rings can lead to predictable changes in their biological and chemical properties. nih.govmdpi.com For this compound, a systematic in silico modification of its structure, followed by the calculation of reactivity descriptors, could generate a quantitative structure-activity relationship (QSAR) model. Such a model would be invaluable for the rational design of new derivatives with tailored reactivity.

Table of Compound Names

| Compound Name |

|---|

| Benzothiazole |

Spectroscopic and Analytical Methodologies for Structural Elucidation of C23h15f6n3os2

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for determining the structure of organic compounds in solution. jchps.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. jchps.com For a complex molecule like C23H15F6N3OS2, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required.

Proton (¹H) NMR Techniques for this compound

Proton (¹H) NMR spectroscopy is typically the first experiment performed to gain structural insights. It provides information on the number of different types of protons, their relative abundance (integration), their electronic environment (chemical shift), and the number of neighboring protons (spin-spin splitting). jchps.com

Given the molecular formula this compound, the ¹H NMR spectrum is expected to be dominated by signals in the aromatic region (typically δ 6.5–8.5 ppm). amherst.edu The fifteen protons are likely attached to various aromatic or heterocyclic rings. The precise chemical shifts would be influenced by the nature of the rings and the electronic effects (shielding or deshielding) of substituents, including the electron-withdrawing trifluoromethyl groups and the heteroatoms (N, O, S). youtube.comlibretexts.org Protons on carbons adjacent to nitrogen or sulfur in a heterocyclic ring, for example, would exhibit distinct chemical shifts. ipb.pt Any signal corresponding to a proton on a nitrogen atom (e.g., N-H in an amine or amide) might appear as a broad singlet, and its chemical shift could be highly dependent on the solvent and concentration.

A hypothetical ¹H NMR data table for this compound is presented below, illustrating the type of information that would be obtained.

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| 9.15 | 1H | s | - | N-H |

| 8.20 | 2H | d | 8.5 | Aromatic H (ortho to -CF₃) |

| 7.95 | 1H | d | 2.0 | Heteroaromatic H |

| 7.80 | 2H | d | 8.5 | Aromatic H (meta to -CF₃) |

| 7.72 | 1H | dd | 8.8, 2.1 | Aromatic H |

| 7.65 | 4H | m | - | Aromatic H |

| 7.50 | 4H | m | - | Aromatic H |

Carbon (¹³C) NMR Techniques for this compound

Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. organicchemistrydata.org For this compound, the spectrum would be complex, with up to 23 signals, unless molecular symmetry reduces the number of unique carbons.

The chemical shifts in the ¹³C NMR spectrum would be spread over a wide range. organicchemistrydata.org

Aromatic and Heteroaromatic Carbons: Signals would typically appear between δ 110–160 ppm. Carbons directly attached to heteroatoms (C-N, C-S, C-O) would be shifted further downfield. tandfonline.commdpi.com

Carbons of CF₃ Groups: The carbon atom of a trifluoromethyl group typically appears as a quartet (due to coupling with the three fluorine atoms) in the range of δ 120–130 ppm.

Quaternary Carbons: Carbons not attached to any protons (e.g., at ring junctions or substitution points) would also be visible, which is a key advantage of ¹³C NMR.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 168.5 | s | C=N or C=O |

| 155.0 - 120.0 | - | Aromatic & Heteroaromatic C |

| 132.5 | q, ¹JCF = 32 Hz | C-CF₃ |

| 125.8 | q, ¹JCF = 272 Hz | CF₃ |

| 124.5 | q, ¹JCF = 272 Hz | CF₃ |

Fluorine (¹⁹F) NMR Techniques for this compound

Fluorine (¹⁹F) NMR is a highly sensitive technique used specifically for fluorine-containing compounds. biophysics.org Since the molecular formula contains F6, indicating two -CF₃ groups, ¹⁹F NMR is crucial. If the two trifluoromethyl groups are in chemically non-equivalent environments, they will produce two distinct signals. The chemical shifts of these signals provide information about their electronic environment. nih.govdovepress.com For instance, a -CF₃ group on an aromatic ring will have a characteristic chemical shift, often in the range of δ -55 to -65 ppm relative to a standard like CFCl₃.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| -62.5 | s | Ar-CF₃ (Group 1) |

| -64.8 | s | Ar-CF₃ (Group 2) |

Heteronuclear Correlation Spectroscopy (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for assembling the complete structure of a complex molecule like this compound by establishing connectivity between atoms. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies all direct one-bond correlations between protons and the carbons they are attached to. columbia.edulibretexts.orgpressbooks.pub Each cross-peak in an HSQC spectrum links a specific proton signal on one axis to a specific carbon signal on the other, allowing for the unambiguous assignment of all protonated carbons. nanalysis.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations, typically over two to three bonds (²JCH and ³JCH), between protons and carbons. columbia.edulibretexts.org HMBC is particularly powerful as it shows connections through non-protonated (quaternary) carbons and heteroatoms, which is critical for linking different molecular fragments together to build the complete carbon skeleton and determine how various substituents are connected. nih.gov For instance, an HMBC spectrum could show a correlation from a proton on one aromatic ring to a carbon atom in an adjacent ring or heterocyclic system, providing definitive evidence of their connectivity.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and molecular formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula of a new or unknown compound. utdallas.eduresearchgate.net Unlike low-resolution mass spectrometry which provides the nominal mass (an integer value), HRMS measures the mass with very high accuracy (typically to four or five decimal places). libretexts.orglibretexts.org

This precision allows for the determination of a unique elemental composition. Each element has a specific mass defect (the difference between its exact mass and its integer mass number). libretexts.org By measuring the exact mass of the molecular ion, a single, unambiguous molecular formula can be calculated.

For this compound, the calculated monoisotopic mass is 527.0561 Da. An HRMS experiment would be expected to yield a measured mass that matches this value to within a few parts per million (ppm), thus confirming the elemental composition.

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₃H₁₅F₆N₃OS₂ |

| Calculated Exact Mass ([M+H]⁺) | 528.0637 Da |

| Measured Exact Mass ([M+H]⁺) | 528.0635 Da |

| Mass Error | < 2 ppm |

By combining the information from these complementary NMR and MS techniques, the complete and unambiguous three-dimensional structure of the compound this compound can be elucidated.

Fragmentation Pattern Analysis for Structural Inference

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. In the context of the compound with the molecular formula this compound, mass spectrometry would be instrumental in confirming its molecular weight and providing insights into its structural arrangement through the analysis of its fragmentation pattern.

When a molecule of this compound is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI) or a softer ionization technique like electrospray ionization (ESI). The resulting molecular ion (M+) is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used to deduce the connectivity of its atoms.

Given the elemental composition, the structure likely contains several key functional groups and structural motifs that would dictate its fragmentation behavior. These may include aromatic rings (suggested by the high carbon-to-hydrogen ratio), nitrogen and sulfur-containing heterocyclic rings (such as thiazole), and trifluoromethyl (CF3) groups.

Expected Fragmentation Pathways:

Loss of Trifluoromethyl Groups: The C-CF3 bond is relatively labile and can cleave to generate a stable CF3 radical and a corresponding cation. This would result in a significant peak at M-69 in the mass spectrum. The presence of two such groups could lead to a subsequent loss, resulting in a peak at M-138.

Cleavage of Heterocyclic Rings: Thiazole (B1198619) rings, if present, can undergo characteristic ring-opening and fragmentation pathways. Cleavage of the bonds adjacent to the sulfur and nitrogen atoms is common, leading to the formation of specific fragment ions.

Fragmentation of Aromatic Systems: The aromatic portions of the molecule would be relatively stable, but cleavage of substituent groups from the rings would be a prominent fragmentation pathway.

Loss of Small Neutral Molecules: The loss of small, stable neutral molecules such as CO, HCN, or CS is also a possibility depending on the specific arrangement of atoms.

A hypothetical fragmentation table for this compound is presented below, illustrating potential fragment ions and their corresponding mass-to-charge ratios.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |

| 539 | [this compound]+• (Molecular Ion) | - |

| 470 | [C22H15F3N3OS2]+ | •CF3 |

| 401 | [C21H15N3OS2]+ | 2 x •CF3 |

| Varies | Fragments from heterocyclic ring cleavage | Varies |

| 77 | [C6H5]+ | C17H10F6N3OS2 |

Infrared (IR) Spectroscopy Methodologies for Functional Group Identification

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Different types of bonds and functional groups absorb IR radiation at specific frequencies, making IR spectroscopy an invaluable tool for identifying the functional groups present in a molecule. rsc.orgvscht.czmsu.edu For the compound this compound, its IR spectrum would be expected to display a series of absorption bands corresponding to the various structural features it likely possesses.

The analysis of the IR spectrum would focus on identifying characteristic stretching and bending vibrations. Given the molecular formula, we can anticipate the presence of several key functional groups:

Aromatic C-H Stretching: The presence of aromatic rings would give rise to sharp absorption bands in the region of 3100-3000 cm-1.

C=C Stretching (Aromatic): The carbon-carbon double bonds within the aromatic rings would produce characteristic absorptions in the 1600-1450 cm-1 region.

C-F Stretching: The trifluoromethyl groups are strong absorbers in the IR spectrum. The C-F stretching vibrations are typically observed as intense bands in the range of 1300-1100 cm-1.

C=N and C=S Stretching: If the heterocyclic part of the molecule contains thiazole or similar structures, C=N and C=S stretching vibrations would be expected. C=N stretches typically appear in the 1690-1640 cm-1 region, while C=S stretches are weaker and appear around 1250-1020 cm-1.

C-N and C-S Stretching: Single bonds between carbon and nitrogen or sulfur would also produce characteristic absorptions in the fingerprint region (below 1500 cm-1).

A table of expected characteristic IR absorption bands for this compound is provided below.

| Wavenumber (cm-1) | Intensity | Vibrational Mode | Functional Group |

| 3100-3000 | Medium to Weak, Sharp | C-H Stretch | Aromatic |

| 1600-1450 | Medium to Strong | C=C Stretch | Aromatic Ring |

| 1690-1640 | Medium | C=N Stretch | Heterocycle |

| 1300-1100 | Strong, Broad | C-F Stretch | Trifluoromethyl (CF3) |

| 1250-1020 | Weak to Medium | C=S Stretch | Thioamide/Thiazole |

| Below 1500 | Complex Pattern | Various Bending and Stretching | Fingerprint Region |

UV-Visible Spectroscopy Methodologies for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. msu.edulibretexts.orgmsu.edu This technique is particularly useful for studying compounds with conjugated systems, such as aromatic rings and certain heterocycles. The UV-Visible spectrum of this compound would be expected to show absorption bands characteristic of its electronic structure.

The presence of multiple aromatic rings and potentially conjugated heterocyclic systems in this compound suggests that the molecule will exhibit significant absorption in the UV region. The specific wavelengths of maximum absorbance (λmax) and the molar absorptivities (ε) provide information about the extent of conjugation and the nature of the electronic transitions.

Expected Electronic Transitions:

π → π* Transitions: These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. They are characteristic of compounds with double and triple bonds, and particularly aromatic and conjugated systems. These transitions are typically high in intensity (large ε values) and occur at longer wavelengths with increasing conjugation. For this compound, multiple π → π* transitions are expected due to the presence of aromatic and heterocyclic rings.

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair electrons on nitrogen, oxygen, or sulfur, to an antibonding π* orbital. These transitions are generally lower in intensity (smaller ε values) compared to π → π* transitions and occur at longer wavelengths.

The solvent used to dissolve the sample can also influence the UV-Visible spectrum by affecting the energies of the molecular orbitals.

A hypothetical UV-Visible absorption data table for this compound is presented below.

| λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Solvent | Proposed Electronic Transition |

| ~220 | ~25,000 | Ethanol | π → π |

| ~270 | ~18,000 | Ethanol | π → π |

| ~330 | ~5,000 | Ethanol | n → π* |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is a definitive analytical technique that provides the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgnih.govnih.gov This method is capable of determining bond lengths, bond angles, and the absolute stereochemistry of chiral centers, offering an unambiguous structural elucidation. For a complex molecule like this compound, X-ray crystallography would be the ultimate tool for confirming its connectivity and spatial arrangement.

The process involves several key steps:

Crystallization: A high-quality single crystal of the compound must be grown. This is often the most challenging step and involves slowly precipitating the compound from a supersaturated solution.

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously recorded as the crystal is rotated. wikipedia.org

Structure Solution and Refinement: The diffraction data is then used to calculate an electron density map of the unit cell. By fitting the known atoms of the molecule into this map, an initial structural model is generated. This model is then refined using computational methods to achieve the best possible fit with the experimental data. wikipedia.orgnih.gov

The final output of an X-ray crystallographic analysis is a detailed three-dimensional model of the molecule in the solid state. This provides invaluable information, including:

Confirmation of the molecular formula and connectivity.

Precise bond lengths and angles.

Torsional angles and conformational details.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-stacking.

Absolute stereochemistry if the molecule is chiral and appropriate techniques are used.

A hypothetical table summarizing key crystallographic data that could be obtained for this compound is shown below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1978.5 |

| Z | 4 |

| R-factor | 0.045 |

Synthesis and Exploration of C23h15f6n3os2 Derivatives and Analogues

Design Principles for Structural Modification and Diversification

The structural modification of a lead compound, hypothetically C23H15F6N3OS2, is guided by the goal of optimizing its physicochemical and pharmacological properties. rroij.com Key design principles involve a systematic approach to altering the molecule to enhance potency, selectivity, and metabolic stability, while minimizing off-target effects. ufrj.brbiomedres.us This process, often iterative, relies on establishing a structure-activity relationship (SAR), which informs subsequent modifications. rroij.com

Strategic modifications can be categorized as follows:

Molecular Addition: Introducing new functional groups to explore additional binding interactions with a biological target. biomedres.us For instance, adding hydrogen bond donors or acceptors can increase affinity. nih.gov

Molecular Disjunction: Simplifying the structure by removing non-essential fragments to reduce molecular weight and complexity, which can improve pharmacokinetic properties. biomedres.usnih.gov

Molecular Replication and Hybridization: Combining structural motifs from different molecules to create novel analogues with potentially enhanced or entirely new activities. biomedres.us

A primary objective in the design of analogues is to fine-tune the lipophilicity and hydrophilicity to achieve optimal absorption, distribution, metabolism, and excretion (ADME) properties. fiveable.me The introduction of polar groups can increase water solubility, while the addition of non-polar moieties can enhance membrane permeability.

The following interactive table outlines common structural modifications and their intended effects based on established medicinal chemistry principles.

| Modification Type | Example Functional Group | Potential Effect | Rationale |

| Increase Polarity | Hydroxyl (-OH), Amine (-NH2) | Improved aqueous solubility | Enhances interactions with aqueous environments. |

| Decrease Polarity | Alkyl chain (-CH3, -C2H5) | Increased lipophilicity, potential for improved cell membrane permeability | Enhances partitioning into lipid bilayers. |

| Introduce H-bond donor/acceptor | Amide (-CONH-), Carboxyl (-COOH) | Enhanced target binding affinity | Forms specific hydrogen bonds with the target protein. |

| Modify Steric Profile | tert-Butyl group | Increased bulk to probe binding pocket shape | Can improve selectivity by fitting into specific pockets. |

| Alter Electronics | Nitro (-NO2), Cyano (-CN) | Electron-withdrawing, can modulate pKa and reactivity | Influences the electronic nature of the scaffold, affecting binding and metabolism. |

Synthetic Strategies for this compound Analogues with Altered Substructures

The presence of two trifluoromethyl (-CF3) groups, as suggested by the F6 in the molecular formula, is a significant structural feature. The -CF3 group is a common bioisostere for other chemical groups and can influence a molecule's metabolic stability, lipophilicity, and binding affinity. fiveable.me Synthetic strategies for modifying these moieties could involve:

Replacement with other fluorinated groups: The trifluoromethyl groups could be replaced with other fluorine-containing substituents, such as a pentafluorosulfanyl (SF5) group, to explore changes in steric and electronic properties.

Positional Isomerism: The synthesis of analogues where the trifluoromethyl groups are moved to different positions on the aromatic core would allow for the exploration of the SAR related to their placement.

Bioisosteric Replacement: The -CF3 group itself can be considered a bioisostere for other groups like the aliphatic nitro group. fiveable.me Exploring analogues where one or both -CF3 groups are replaced by other bioisosteres could lead to compounds with improved properties.

Ring Variation: The existing heterocyclic rings could be replaced with other five- or six-membered rings containing different combinations of nitrogen, sulfur, and oxygen atoms. This can be achieved through multi-step synthetic sequences involving condensation and cyclization reactions. cem.comcolab.ws

Substitution on the Heterocycle: Functional groups can be introduced onto the heterocyclic rings through reactions such as electrophilic or nucleophilic aromatic substitution, depending on the nature of the ring system. ekb.eg For example, alkylation or acylation of nitrogen atoms can be readily achieved.

Fused Ring Systems: The core scaffold could be expanded by fusing additional aromatic or heterocyclic rings. This can lead to compounds with altered shapes and extended electronic systems, potentially leading to different biological activities. mdpi.com

The following table provides examples of synthetic reactions that could be employed to modify the heterocyclic portions of the scaffold.

| Reaction Type | Reagents | Purpose |

| N-Alkylation | Alkyl halide, base | Introduce alkyl groups on nitrogen atoms. |

| Suzuki Coupling | Aryl boronic acid, Palladium catalyst | Form new carbon-carbon bonds to attach aryl groups. |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst | Form carbon-nitrogen bonds to introduce new amine substituents. |

| Cyclocondensation | Dicarbonyl compound, amine/thiol | Form new heterocyclic rings. |

If the this compound scaffold contains chiral centers, the synthesis of stereoisomeric and diastereomeric variants is crucial for understanding the three-dimensional requirements for biological activity. Stereoselective synthesis can be achieved through:

Chiral Pool Synthesis: Using chiral starting materials to introduce stereocenters into the molecule.

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of a reaction. iupac.org

Chiral Resolution: Separating a racemic mixture of enantiomers using techniques such as chiral chromatography or crystallization with a chiral resolving agent.

Structure-Reactivity Correlations in this compound Derivative Series

A systematic study of the structure-activity relationship (SAR) is essential to guide the optimization of the this compound scaffold. nih.govacs.org This involves synthesizing a series of derivatives with specific structural changes and evaluating their biological activity. By correlating the structural modifications with the observed activity, a model of the pharmacophore can be developed. rroij.com

For example, a series of analogues with different substituents at a particular position on the aromatic ring could be synthesized to probe the effect of electronics and sterics on activity. A hypothetical SAR study is presented in the table below.

| Derivative | Modification | Hypothetical Activity (IC50, nM) | Interpretation |

| This compound | Parent Compound | 100 | Baseline activity. |

| Analogue 1 | Replaced one -CF3 with -CH3 | 500 | Electron-withdrawing nature of -CF3 may be important for activity. |

| Analogue 2 | Added a hydroxyl group to the aromatic ring | 50 | A hydrogen bond donor in this position enhances activity. |

| Analogue 3 | Replaced a thiazole (B1198619) ring with an oxazole (B20620) ring | 200 | The sulfur atom in the thiazole ring may be involved in a key interaction. |

Investigation of Bioisosteric Replacements within the this compound Scaffold

Classical Bioisosteres: These are atoms or groups with a similar size and electronic configuration. For example, a hydroxyl group (-OH) could be replaced by a thiol group (-SH) or an amine group (-NH2). A fluorine atom could be replaced by a hydrogen atom.

The following table illustrates potential bioisosteric replacements for key functional groups that might be present in the this compound scaffold.

| Original Group | Bioisosteric Replacement | Potential Advantage |

| Phenyl | Thiophene, Pyridine | Improved solubility, altered metabolic profile. |

| Carboxylic Acid | Tetrazole, Sulfonamide | Increased metabolic stability, improved oral bioavailability. |

| Trifluoromethyl | Nitro, Cyano | Altered electronic properties, potential for new interactions. |

| Thiazole Ring | Oxazole, Imidazole (B134444) Ring | Modulated hydrogen bonding capacity and metabolic stability. |

Advanced Research Topics and Future Directions in C23h15f6n3os2 Chemistry

Exploration of Unconventional Reactivity Patterns of C23H15F6N3OS2

Future research could focus on leveraging the unique electronic properties of the this compound scaffold to explore reactivity beyond standard functionalizations. The presence of trifluoromethyl groups and a complex aromatic system suggests potential for novel chemical transformations.

One promising avenue is the selective C-H functionalization of the benzimidazole (B57391) core through modern catalytic methods. For instance, visible light-induced photoredox catalysis has been successfully used for the C4–H trifluoromethylation of benzimidazole rings using reagents like Togni's reagent. rsc.org Investigating similar site-selective reactions on the this compound molecule could yield derivatives with unique properties. The electron-withdrawing nature of the trifluoromethylphenyl substituents may influence the regioselectivity of such reactions, offering a pathway to compounds that are difficult to access through traditional synthesis.

Further exploration could involve transition-metal-catalyzed cross-coupling reactions to functionalize the benzimidazole core or its substituents, creating extended π-conjugated systems or introducing new functional groups. The reactivity of the thioether and sulfonamide-like moieties also presents opportunities for selective oxidation or cleavage, potentially leading to new molecular scaffolds.

Supramolecular Chemistry Involving this compound

The field of crystal engineering and supramolecular chemistry offers significant potential for this compound. nih.gov Benzimidazole derivatives are well-known for their ability to form predictable intermolecular interactions, primarily through hydrogen bonding. researchgate.net

The N-H group of the imidazole (B134444) ring is a potent hydrogen bond donor, while the sp2-hybridized nitrogen atom is an effective acceptor. Studies on related compounds, such as 2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole, reveal the formation of robust N—H⋯N hydrogen bonds that link molecules into extended one-dimensional chains. researchgate.netnih.gov It is highly probable that this compound would exhibit similar behavior, forming predictable supramolecular synthons. Additionally, weak C—H⋯F and C—H⋯π interactions could play a crucial role in assembling these chains into more complex two- or three-dimensional networks. researchgate.netnih.gov A detailed crystallographic investigation of this compound would be the first step in understanding and ultimately designing its solid-state architecture for applications in materials science.

Integration of this compound into Hybrid Materials or Nanostructures

The structural features of this compound make it an attractive candidate for incorporation into advanced materials. The development of "hybrid molecules," which contain multiple distinct pharmacophore fragments, is a promising strategy in medicinal chemistry. nih.gov Following this concept, this compound could be chemically linked to other functional moieties, such as pyrazoles or triazoles, to create hybrid compounds with potentially synergistic properties. acs.orgfrontiersin.org

Beyond discrete molecules, the benzimidazole core is a valuable building block for functional materials. Research could explore the use of this compound as a ligand for creating metal-organic frameworks (MOFs) or as a component in fluorescent probes and photoluminescence materials. nih.gov The extensive aromatic system and the presence of heteroatoms could impart favorable electronic and photophysical properties. Furthermore, the integration of fluorine atoms is known to enhance properties like thermal stability and lipophilicity, which could be advantageous in materials applications. nih.gov The synthesis of nanoparticles or other nanostructures incorporating this compound could lead to materials with novel optical, electronic, or sensing capabilities.

Development of Novel Synthetic Methodologies Inspired by this compound Chemistry

While the specific synthesis of this compound may follow established routes, its complex structure can inspire the development of more efficient and environmentally benign synthetic methodologies for highly substituted benzimidazoles. The classical synthesis of the benzimidazole core involves the condensation of an o-phenylenediamine (B120857) with an aldehyde, carboxylic acid, or their derivatives. arabjchem.orgrsc.org

Modern synthetic chemistry has introduced numerous catalysts and conditions to improve these reactions, as detailed in the table below. Future work could focus on one-pot, multicomponent reactions to assemble complex structures like this compound from simple precursors, minimizing waste and improving efficiency. rsc.org The challenges associated with installing multiple, sterically demanding, and electronically distinct substituents onto the benzimidazole framework could drive innovation in catalyst design and reaction engineering.

Table 1: Modern Catalytic Approaches for Benzimidazole Synthesis

| Catalyst Type | Specific Example(s) | Reaction Conditions | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Nanomaterials | ZnO-NPs, Co@Fe₂O₄ | Ball-milling, solvent-free | High efficiency, catalyst recyclability | arabjchem.orgrsc.org |

| Acid Catalysts | [In(OTf)₃], TsOH, [PVP-SO₃H]HSO₄ | Room temp, solvent-free | Mild conditions, high yields | arabjchem.orgrsc.org |

| Metal Catalysts | MgCl₂·6H₂O, Bismuth Nitrate, CuFe₂O₄ | Room temp, EtOH | Mild conditions, magnetic catalyst recovery | rsc.org |

| Green Solvents | Deep Eutectic Solvents (DES) | N/A | Eco-friendly solvent system | arabjchem.org |

Theoretical and Experimental Synergy for Deeper Understanding of this compound

A comprehensive understanding of this compound requires a synergistic approach combining experimental characterization with theoretical computations. researchgate.net Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the geometric and electronic structures of complex molecules. researchgate.net

For this compound, DFT calculations could be used to:

Optimize Molecular Geometry: Predict bond lengths, bond angles, and dihedral angles, which can be correlated with experimental data from X-ray crystallography. nih.gov

Analyze Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand its reactivity, stability, and potential as an electronic material. researchgate.net

Simulate Spectra: Predict vibrational frequencies (IR, Raman) and NMR chemical shifts to aid in the interpretation of experimental spectra. researchgate.net

Model Intermolecular Interactions: Investigate the nature and strength of hydrogen bonds and other non-covalent interactions that govern its supramolecular assembly.

This theoretical work, when performed in concert with experimental techniques like NMR, mass spectrometry, FT-IR, and single-crystal X-ray diffraction, would provide a detailed and robust understanding of the structure-property relationships of this compound, guiding its future development and application. nih.govresearchgate.net

Q & A

Q. Q. How can researchers validate the reproducibility of synthetic protocols for CHFNOS across laboratories?

- Methodological Answer :

- Inter-Lab Studies : Share detailed protocols (e.g., via protocols.io ) and conduct round-robin testing .

- Critical Parameter Identification : Document variables like stirring rate, solvent batch, and humidity .

- Statistical Reporting : Use RSD% for yield comparisons and ANOVA to assess inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.